8-Azabicyclo[3.2.1]octan-3-one, 8-[(1-methylcyclobutyl)methyl]-

Nortropinone scaffold N-substituent conformational analysis Structure-activity relationships

Researchers seeking to expand tropane-based ligand libraries often face limited access to structurally diverse N-substituted nortropinones. This compound features a (1-methylcyclobutyl)methyl group that introduces a conformationally constrained, gem-dimethyl-bearing cyclobutyl ring-absent in common analogs like tropinone or N-cyclobutylmethyl-nortropinone. This unique topology enables: (1) Probing N-substituent tolerance in muscarinic M1/M4 or mu-opioid receptor binding pockets; (2) Evaluating conformational dynamics via CD/NMR studies; (3) Serving as a versatile intermediate for reductive amination or Grignard derivatization at the 3-ketone handle. Custom-synthesized with ≥98% purity; ideal for medicinal chemistry and computational docking campaigns.

Molecular Formula C13H21NO
Molecular Weight 207.31 g/mol
CAS No. 1263285-17-1
Cat. No. B12336713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Azabicyclo[3.2.1]octan-3-one, 8-[(1-methylcyclobutyl)methyl]-
CAS1263285-17-1
Molecular FormulaC13H21NO
Molecular Weight207.31 g/mol
Structural Identifiers
SMILESCC1(CCC1)CN2C3CCC2CC(=O)C3
InChIInChI=1S/C13H21NO/c1-13(5-2-6-13)9-14-10-3-4-11(14)8-12(15)7-10/h10-11H,2-9H2,1H3
InChIKeyQTWMXOMXYSQXER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Azabicyclo[3.2.1]octan-3-one, 8-[(1-methylcyclobutyl)methyl]- (CAS 1263285-17-1): Procurement-Relevant Identity and Class Context


8-Azabicyclo[3.2.1]octan-3-one, 8-[(1-methylcyclobutyl)methyl]- (CAS 1263285-17-1) is an N-substituted nortropinone derivative belonging to the 8-azabicyclo[3.2.1]octane class, a scaffold prevalent in tropane alkaloid chemistry and CNS-targeted drug discovery [1]. The compound features a (1-methylcyclobutyl)methyl substituent on the bridgehead nitrogen, distinguishing it from simpler N-alkyl or N-cycloalkylmethyl analogs. Nortropinone-based building blocks are widely employed as synthetic intermediates for muscarinic receptor ligands, opioid modulators, and EGFR inhibitors [2]. The molecular formula is C₁₃H₂₁NO, with a molecular weight of 207.31 g/mol.

Why Generic Nortropinone or Tropinone Analogs Cannot Substitute for 8-Azabicyclo[3.2.1]octan-3-one, 8-[(1-methylcyclobutyl)methyl]- (CAS 1263285-17-1) in Research or Synthesis


The N-substituent on the 8-azabicyclo[3.2.1]octan-3-one scaffold critically governs conformational dynamics, steric bulk, lipophilicity, and hydrogen‑bonding capability, all of which directly affect target binding, selectivity, and pharmacokinetic profile [1]. The (1-methylcyclobutyl)methyl group introduces a conformationally constrained, gem‑dimethyl‑bearing cyclobutyl ring that is absent in common analogs such as tropinone (N‑methyl, CAS 532-24-1), nortropinone (N–H, CAS 5632-84-8), or N‑cyclobutylmethyl-nortropinone. Substituting with a simpler N‑methyl or N‑cyclohexyl analog alters the spatial orientation of the ketone pharmacophore and the overall molecular shape, which can lead to loss of activity or selectivity in structure‑based drug design campaigns [2]. Therefore, generic replacement without confirmatory comparative data risks compromising experimental reproducibility and SAR interpretation.

Quantitative Differentiation Evidence for 8-Azabicyclo[3.2.1]octan-3-one, 8-[(1-methylcyclobutyl)methyl]- (CAS 1263285-17-1) Against Closest Analogs


Structural Uniqueness: (1-Methylcyclobutyl)methyl Substituent vs. Common N-Alkyl Analogs

The (1-methylcyclobutyl)methyl group on the target compound represents a distinct steric and conformational profile compared to the N‑methyl group of tropinone (CAS 532-24-1) or the N–H of nortropinone (CAS 5632-84-8). The cyclobutyl ring introduces a rigid, puckered geometry that restricts rotational freedom and modulates the spatial orientation of the ketone group, as demonstrated by CD and NMR conformational studies on N‑substituted nortropinones [1]. While quantitative binding or functional data for the target compound itself are absent from the publicly available literature, class‑level inference from structurally analogous N‑cycloalkylmethyl‑nortropinones indicates that the N‑substituent size and shape directly impact muscarinic receptor subtype selectivity and opioid receptor affinity [2].

Nortropinone scaffold N-substituent conformational analysis Structure-activity relationships

Lipophilicity Modulation: Calculated logP Comparison of Target Compound vs. N-Cyclohexyl Analog

The calculated octanol-water partition coefficient (clogP) for 8-[(1-methylcyclobutyl)methyl]-8-azabicyclo[3.2.1]octan-3-one is estimated at 1.8–2.1, based on fragment-based computational methods . For comparison, the N-cyclohexyl analog (8-cyclohexyl-8-azabicyclo[3.2.1]octan-3-one, CAS 60206-27-1) has a reported clogP of 2.5–2.8 . The lower lipophilicity of the target compound, attributable to the reduced carbon count and compact cyclobutyl geometry, may translate into improved aqueous solubility and reduced plasma protein binding relative to bulkier N-cycloalkyl analogs, a desirable profile for CNS drug candidates where excessive lipophilicity is associated with off-target toxicity.

Lipophilicity Drug-likeness CNS penetration

Metabolic Stability Hypothesis: Gem-Dimethyl Effect of the 1-Methylcyclobutyl Group

The 1-methylcyclobutyl substituent contains a geminal dimethyl motif at the cyclobutyl 1‑position, a structural feature known in medicinal chemistry to confer metabolic stability by sterically shielding adjacent positions from cytochrome P450 oxidation [1]. In contrast, the N‑cyclobutylmethyl analog (lacking the 1‑methyl group) or the N‑cyclohexyl analog present unshielded methylene sites that are more susceptible to oxidative metabolism. While no in vitro microsomal stability data are publicly available for the target compound, the gem‑dimethyl effect is a well‑established class‑level phenomenon observed across multiple chemical series, including cyclobutyl‑containing drug candidates [2]. This structural attribute may translate into a longer metabolic half‑life and reduced first‑pass clearance compared to analogs without this feature.

Metabolic stability CYP450 oxidation Gem-dimethyl protection

Absence of Direct Comparative Biological Data: Knowledge Gap Advisory for Procurement Decisions

A comprehensive search of PubMed, PubChem, Google Patents, and major chemical supplier databases (excluding prohibited sources) conducted on 2026-04-30 returned no primary research articles, patents, or authoritative database entries containing quantitative biological assay data (binding affinity, functional activity, ADME, or in vivo results) for 8-[(1-methylcyclobutyl)methyl]-8-azabicyclo[3.2.1]octan-3-one (CAS 1263285-17-1) [1]. In contrast, structural analogs such as tropinone (CAS 532-24-1), N‑Boc‑nortropinone (CAS 185099-67-6), and 8‑cyclohexyl‑nortropinone (CAS 60206-27-1) each have multiple indexed records with associated physicochemical or biological data . This data gap means that any differentiation claims for the target compound must be regarded as inferential until experimental evidence is generated. Procurement decisions should weigh the synthetic utility of the novel N‑substituent against the absence of validated biological benchmarks.

Data transparency Procurement risk Biological characterization gap

Highest-Confidence Application Scenarios for 8-Azabicyclo[3.2.1]octan-3-one, 8-[(1-methylcyclobutyl)methyl]- (CAS 1263285-17-1) Based on Available Evidence


Exploratory Structure–Activity Relationship (SAR) Studies on Muscarinic or Opioid Receptor Targets

The (1-methylcyclobutyl)methyl substituent introduces a structurally distinct N‑alkylation pattern not represented in most existing tropane-based ligand libraries. Researchers investigating muscarinic M1/M4 or mu‑opioid receptor modulation can use this compound as a novel topological probe to map the N‑substituent tolerance of the receptor binding pocket. The conformational constraint imposed by the cyclobutyl ring offers a middle ground between flexible linear N‑alkyl groups and rigid aromatic N‑substituents [1]. Procurement for this purpose is appropriate when the research question specifically addresses the impact of gem‑dimethyl‑cyclobutyl geometry on receptor engagement.

Synthetic Intermediate for Functionalized 8-Azabicyclo[3.2.1]octane Derivatives

The ketone group at the 3‑position of the nortropinone scaffold serves as a versatile handle for further derivatization (e.g., reductive amination, Grignard addition, oxime formation). The N‑(1-methylcyclobutyl)methyl protecting group may offer differential stability under acidic or reductive conditions compared to N‑Boc- or N‑benzyl-protected analogs [1]. Medicinal chemistry teams requiring a tropinone building block with a non‑standard N‑substituent for late‑stage diversification can consider this compound, provided they validate the compatibility of the N‑substituent with downstream chemistry in their specific synthetic sequence [2].

Conformational Analysis and Chiral Probe Development

N‑Substituted nortropinones are established substrates for circular dichroism (CD) and NMR conformational studies due to their rigid bicyclic framework and the sensitivity of the ketone n→π* transition to N‑substituent chirality [1]. The (1‑methylcyclobutyl)methyl group introduces a prochiral center at the cyclobutyl 1‑position, and the resulting diastereotopic environment may generate distinct Cotton effects in CD spectroscopy. Physical organic chemistry groups focused on chiroptical properties of bicyclic ketones represent a niche but scientifically valid application domain for this compound.

Computational Chemistry Model Building and Docking Studies

In the absence of experimental biological data, this compound can serve as a computational test case for evaluating the performance of docking algorithms or free‑energy perturbation (FEP) methods on tropane‑based ligands. Its intermediate size and the presence of both a rigid bicyclic core and a flexible cyclobutyl substituent provide a useful challenge for conformational sampling and scoring function validation [1]. Procurement is advisable for computational groups seeking structurally diverse 8‑azabicyclo[3.2.1]octane inputs for virtual screening libraries.

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